molecular formula C7H12BrF3O B14865086 3-(Bromomethyl)-1,1,1-trifluoro-5-methoxypentane

3-(Bromomethyl)-1,1,1-trifluoro-5-methoxypentane

Cat. No.: B14865086
M. Wt: 249.07 g/mol
InChI Key: MPFASKVABIHVMS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,1,1-trifluoro-5-methoxypentane is an organic compound that features a bromomethyl group, a trifluoromethyl group, and a methoxy group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,1,1-trifluoro-5-methoxypentane typically involves the bromination of a suitable precursor. One common method involves the reaction of 1,1,1-trifluoro-5-methoxypentane with bromine in the presence of a catalyst such as triphenylphosphine in dichloromethane (DCM) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,1,1-trifluoro-5-methoxypentane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMSO or DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products may include alcohols, ketones, or carboxylic acids.

    Reduction: Products typically include dehalogenated compounds or reduced functional groups.

Scientific Research Applications

3-(Bromomethyl)-1,1,1-trifluoro-5-methoxypentane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique functional groups make it a valuable building block for designing new drugs with potential therapeutic effects.

    Material Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or coatings.

    Biological Studies: The compound can be used to study the effects of trifluoromethyl and bromomethyl groups on biological systems, providing insights into their interactions and mechanisms of action.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1,1-trifluoro-5-methoxypentane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromomethyl group can act as a reactive site for further modifications or interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-1,1,1-trifluoropropane
  • 3-(Bromomethyl)-1,1,1-trifluorobutane
  • 3-(Bromomethyl)-1,1,1-trifluorohexane

Uniqueness

3-(Bromomethyl)-1,1,1-trifluoro-5-methoxypentane is unique due to the presence of both a trifluoromethyl group and a methoxy group on the same molecule. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions. The compound’s structure allows for targeted modifications, making it a valuable tool in synthetic and medicinal chemistry .

Properties

Molecular Formula

C7H12BrF3O

Molecular Weight

249.07 g/mol

IUPAC Name

3-(bromomethyl)-1,1,1-trifluoro-5-methoxypentane

InChI

InChI=1S/C7H12BrF3O/c1-12-3-2-6(5-8)4-7(9,10)11/h6H,2-5H2,1H3

InChI Key

MPFASKVABIHVMS-UHFFFAOYSA-N

Canonical SMILES

COCCC(CC(F)(F)F)CBr

Origin of Product

United States

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